molecular formula C8H8F3NO B8017706 3-(2,2-Difluoroethoxy)-4-fluoroaniline

3-(2,2-Difluoroethoxy)-4-fluoroaniline

Cat. No.: B8017706
M. Wt: 191.15 g/mol
InChI Key: DEOJZKHQVGINCZ-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-fluoroaniline is a fluorinated aromatic amine characterized by a difluoroethoxy (–OCH₂CF₂H) substituent at the 3-position and a fluorine atom at the 4-position of the aniline ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJZKHQVGINCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-fluoroaniline typically involves the introduction of fluorine-containing substituents. One common method is the reaction of 4-fluoroaniline with 2,2-difluoroethanol under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The difluoroethoxy group in this compound is a strong EWG, reducing the electron density of the aromatic ring and enhancing the stability of the amine group against oxidation compared to analogs with electron-donating substituents (e.g., benzyloxy in ). This property is critical for intermediates requiring prolonged shelf life .
  • In contrast, smaller substituents like –OCHF₂ (in ) or –SO₂CF₂H (in ) offer better accessibility for electrophilic substitution .

Molecular Weight and Solubility

  • The molecular weight of this compound (215.15 g/mol) is lower than that of benzyloxy- or tolyloxy-substituted analogs (e.g., 337.39 g/mol in ), suggesting improved solubility in polar solvents. This trait is advantageous for solution-phase synthesis or formulation in drug delivery systems .

Biological Activity

3-(2,2-Difluoroethoxy)-4-fluoroaniline is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO. The presence of the difluoroethoxy group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The fluorine atoms can also influence the compound's reactivity and binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that compounds with similar structures can act as inhibitors or substrates for cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of endogenous compounds.

Potential Mechanisms:

  • Enzyme Inhibition : The difluoroethoxy group may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By interacting with receptors or other signaling molecules, the compound could influence pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : There is ongoing investigation into the compound's efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
AnticancerPotential to inhibit cancer cell proliferation
Enzyme InteractionModulates cytochrome P450 activity

Relevant Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

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